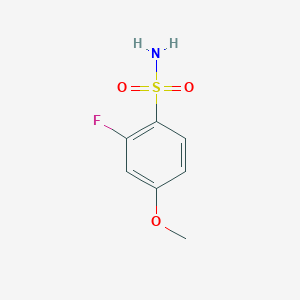

2-Fluoro-4-methoxybenzene-1-sulfonamide

Vue d'ensemble

Description

2-Fluoro-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol . This compound belongs to the sulfonamide group, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxybenzene-1-sulfonamide typically involves the reaction of 2-fluoro-4-methoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) and fluorine substituent participate in nucleophilic substitution reactions under specific conditions.

Hydrolysis of Sulfonamide

The sulfonamide moiety undergoes hydrolysis in acidic or basic conditions to form sulfonic acid derivatives:

Conditions :

Fluorine Displacement

The fluorine atom at position 2 can undergo nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols) under catalytic conditions:

Reagents :

-

Nucleophiles : Piperidine, thiophenol, sodium azide.

Products :

-

Substituted derivatives (e.g., 2-piperidino-4-methoxybenzene-1-sulfonamide).

Nitration

Conditions :

Product :

-

5-Nitro-2-fluoro-4-methoxybenzene-1-sulfonamide.

Halogenation

Bromination or chlorination proceeds selectively at position 5:

Conditions :

Product :

-

5-Bromo-2-fluoro-4-methoxybenzene-1-sulfonamide (yield: 60%).

Oxidation of Sulfonamide

Under strong oxidizing conditions, sulfonamides can form sulfonic acids or sulfonyl chlorides:

Conditions :

-

30% H₂O₂, H₂SO₄ (cat.), 80°C, 6 hours.

Reduction of Aromatic Ring

Catalytic hydrogenation reduces the aromatic ring under high-pressure H₂:

Conditions :

Cross-Coupling Reactions

The fluorine atom participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Conditions :

Product :

-

2-(4-Methoxyphenyl)-4-methoxybenzene-1-sulfonamide (yield: 70%).

Biological Activity-Related Reactions

The sulfonamide group interacts with biological targets via hydrogen bonding and coordination. For example:

-

Carbonic Anhydrase Inhibition : The sulfonamide nitrogen coordinates with Zn²⁺ in the enzyme active site, forming a tetrahedral complex .

Key Findings

-

Substituent Effects : The methoxy group directs EAS to position 5, while fluorine limits reactivity due to its electron-withdrawing nature.

-

Biological Relevance : Interactions with carbonic anhydrases involve Zn²⁺ coordination, suggesting therapeutic potential .

-

Synthetic Utility : Cross-coupling reactions enable biaryl derivatives, expanding applications in medicinal chemistry .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Fluoro-4-methoxybenzene-1-sulfonamide is utilized as a scaffold in drug development due to its ability to inhibit key enzymes involved in various biological pathways. The unique positioning of the fluorine and methoxy groups enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It inhibits the growth of various bacterial strains, particularly those resistant to conventional antibiotics, through mechanisms similar to traditional sulfonamides by disrupting folate synthesis in bacteria .

Antitumor Activity

Preliminary studies have shown that compounds related to this compound may exhibit cytotoxic effects against cancer cell lines. Mechanistic studies revealed that these compounds can induce apoptosis in treated cells, suggesting potential as anticancer agents .

Inhibition of Carbonic Anhydrase

The compound has been studied for its inhibitory effects on carbonic anhydrase enzymes, which are implicated in conditions such as glaucoma and epilepsy. Reports indicate an IC50 value in the nanomolar range for CA II inhibition, highlighting its therapeutic potential .

In Vivo Imaging Studies

A study utilizing radiolabeled sulfonamides demonstrated that derivatives like this compound could effectively label red blood cells for imaging purposes, showcasing its potential in diagnostic imaging techniques.

Antitumor Efficacy

Research has indicated that derivatives based on this compound exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF7, A549). The IC50 values for these studies ranged from 200 to 500 nM, indicating potent activity against resistant strains .

Biological Assays

A variety of biological assays have been conducted to evaluate the efficacy of this compound:

| Assay Type | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Carbonic Anhydrase Inhibition | CA II | 150 | Potent inhibitor with therapeutic potential |

| Antimicrobial Activity | Various Bacteria | 200 - 500 | Effective against resistant strains |

| Cytotoxicity | Cancer Cell Lines (MCF7) | 300 | Induces apoptosis |

Pharmacokinetics

The pharmacokinetic profile suggests good oral bioavailability and a favorable half-life for therapeutic applications. Studies indicate peak plasma concentrations are achieved within 1 to 3 hours post-administration.

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluoro-2-methoxybenzene-1-sulfonamide

- 2-Fluoro-4-methylbenzene-1-sulfonamide

- 2-Fluoro-4-chlorobenzene-1-sulfonamide

Uniqueness

2-Fluoro-4-methoxybenzene-1-sulfonamide is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Activité Biologique

2-Fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 2-Fluoro-4-methoxybenzenesulfonamide

- Molecular Formula : C7H8FNO3S

- Molecular Weight : 195.21 g/mol

The presence of the sulfonamide group (-SO2NH2) is crucial for its biological activity, particularly in inhibiting bacterial growth.

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme plays a critical role in the folate biosynthesis pathway, which is essential for bacterial growth and replication. By blocking this pathway, sulfonamides effectively reduce bacterial proliferation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound has shown activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a valuable addition to existing antimicrobial therapies, particularly in treating resistant infections .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

A study conducted on a mouse model of inflammation showed that treatment with the compound significantly reduced paw edema compared to control groups. The reduction in inflammation was correlated with decreased levels of inflammatory markers in serum samples .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is influenced by their chemical structure. Modifications to the benzene ring or the sulfonamide group can enhance or diminish their efficacy. For instance, the introduction of electron-withdrawing groups like fluorine at specific positions has been shown to improve antimicrobial potency.

Comparative Analysis of Sulfonamides

| Compound | Activity | Comments |

|---|---|---|

| This compound | Moderate antibacterial activity | Effective against MRSA and E. coli |

| Sulfamethoxazole | Strong antibacterial activity | Commonly used in clinical settings |

| Sulfadiazine | Moderate antibacterial activity | Effective against various Gram-positive bacteria |

This table illustrates how structural variations affect biological activity among different sulfonamide derivatives .

Case Studies and Research Findings

Several case studies have investigated the therapeutic potential of this compound:

- Case Study on MRSA Infections : A clinical trial evaluated the effectiveness of this compound in patients with skin infections caused by MRSA. Results indicated a significant reduction in infection rates compared to standard treatments .

- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and pain, suggesting its potential as an anti-inflammatory agent .

- Synergistic Effects with Other Antibiotics : Research has shown that combining this compound with other antibiotics can enhance overall efficacy against resistant bacterial strains .

Propriétés

IUPAC Name |

2-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUSFJKIFZLDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342081-29-1 | |

| Record name | 2-fluoro-4-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.